Amitriptyline pamoate

Description

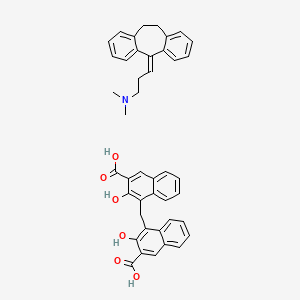

Structure

2D Structure

Properties

CAS No. |

17086-03-2 |

|---|---|

Molecular Formula |

C63H62N2O6 |

Molecular Weight |

943.2 g/mol |

IUPAC Name |

4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;bis(N,N-dimethyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propan-1-amine) |

InChI |

InChI=1S/C23H16O6.2C20H23N/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;2*1-21(2)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20/h1-10,24-25H,11H2,(H,26,27)(H,28,29);2*3-6,8-12H,7,13-15H2,1-2H3 |

InChI Key |

HBFZQWHVSYYTGA-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31.CN(C)CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

50-48-6 (Parent) 130-85-8 (Parent) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Amitriptyline Embonate |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Amitriptyline Pamoate in Neuronal Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amitriptyline (B1667244), a cornerstone of tricyclic antidepressants (TCAs), has a multifaceted mechanism of action that extends beyond its classical role as a monoamine reuptake inhibitor. This technical guide provides a comprehensive overview of the molecular and cellular actions of amitriptyline, with a particular focus on its effects within neuronal pathways. While clinically administered as various salts, including pamoate and hydrochloride, the active moiety, amitriptyline, is responsible for its pharmacological effects. This document details its primary actions on serotonin (B10506) and norepinephrine (B1679862) transporters, its broad antagonistic activity at various G-protein coupled receptors, and its modulation of ion channels. Furthermore, it delves into more recently elucidated mechanisms, including the activation of neurotrophic factor signaling pathways and interaction with NMDA receptors. Quantitative pharmacological data are presented in a structured format, and detailed protocols for key experimental assays are provided to facilitate further research and drug development.

Introduction

Amitriptyline is a tertiary amine tricyclic antidepressant that has been in clinical use for decades for the management of major depressive disorder, neuropathic pain, fibromyalgia, and migraine prophylaxis.[1] Its therapeutic efficacy is attributed to a complex interplay of effects on multiple molecular targets within the central and peripheral nervous systems. Understanding these intricate mechanisms at a technical level is crucial for the rational design of novel therapeutics with improved efficacy and side-effect profiles. This guide aims to provide an in-depth exploration of amitriptyline's neuronal mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.

Primary Mechanism of Action: Monoamine Reuptake Inhibition

The principal antidepressant effect of amitriptyline is attributed to its ability to block the reuptake of the monoamine neurotransmitters serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft.[2][3] By inhibiting the serotonin transporter (SERT) and the norepinephrine transporter (NET), amitriptyline increases the concentration and prolongs the residence time of these neurotransmitters in the synapse, thereby enhancing serotonergic and noradrenergic neurotransmission.[2][4] This enhanced monoaminergic activity is believed to underlie its mood-elevating effects.[5]

The metabolism of amitriptyline to its active metabolite, nortriptyline, is a critical aspect of its overall pharmacological profile.[1][6] Nortriptyline is a more potent and selective inhibitor of NET compared to SERT.[6] This metabolic conversion results in a broader and more potent effect on noradrenergic signaling than what is achieved by amitriptyline alone.[1][5]

Signaling Pathway of Monoamine Reuptake Inhibition

The following diagram illustrates the primary mechanism of amitriptyline at a presynaptic terminal.

Caption: Amitriptyline's primary action at the synapse.

Antagonism of G-Protein Coupled Receptors

A significant portion of amitriptyline's side-effect profile, and to some extent its therapeutic actions, can be attributed to its potent antagonism of several G-protein coupled receptors (GPCRs).[2][3] These include:

-

Muscarinic Acetylcholine Receptors (M1-M5): Blockade of these receptors leads to anticholinergic side effects such as dry mouth, blurred vision, constipation, and urinary retention.[7][8]

-

Histamine H1 Receptors: Antagonism of H1 receptors is responsible for the sedative and hypnotic effects of amitriptyline, as well as potential weight gain.[2][3]

-

α1-Adrenergic Receptors: Blockade of these receptors can cause orthostatic hypotension and dizziness.[2][9]

-

Serotonin 5-HT2A and 5-HT2C Receptors: Antagonism at these receptors may contribute to the antidepressant and anxiolytic effects, as well as influence sleep architecture.[1]

Modulation of Ion Channels

Amitriptyline also directly modulates the activity of several voltage-gated ion channels, a mechanism that is particularly relevant to its analgesic properties in neuropathic pain.[1][10]

-

Voltage-Gated Sodium Channels (NaV): Amitriptyline blocks multiple subtypes of sodium channels (including Nav1.3, Nav1.5, Nav1.6, Nav1.7, and Nav1.8), which reduces neuronal excitability and the transmission of pain signals.[1][11][12]

-

Voltage-Gated Potassium Channels (KV): It is also a blocker of certain potassium channels, such as Kv1.1 and Kv7.2/7.3, which can further influence neuronal excitability.[1][13]

Neurotrophic Factor Signaling

Emerging evidence indicates that amitriptyline's therapeutic effects may also involve the modulation of neurotrophic factor signaling pathways, which are crucial for neuronal survival, growth, and plasticity.

-

TrkA and TrkB Receptor Agonism: Amitriptyline has been shown to directly bind to and activate Tropomyosin receptor kinase A (TrkA) and Tropomyosin receptor kinase B (TrkB), the receptors for Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF), respectively.[14][15][16] This activation is independent of neurotrophin binding and promotes neurite outgrowth and neuronal survival.[14][17]

-

Downstream Signaling Cascades: Activation of TrkA and TrkB by amitriptyline leads to the phosphorylation and activation of downstream signaling pathways, including the Ras/Raf/MAPK and PI3K/Akt pathways.[14][17] These pathways are integral to promoting neurogenesis and synaptic plasticity.[18][19]

-

Induction of Neurotrophic Factor Expression: Chronic amitriptyline treatment has been shown to increase the expression of BDNF and Glial Cell Line-Derived Neurotrophic Factor (GDNF).[18][20][21]

Signaling Pathway of TrkA/TrkB Activation

The following diagram illustrates the activation of TrkA and TrkB receptors by amitriptyline and the subsequent downstream signaling cascades.

Caption: Amitriptyline-induced TrkA/TrkB signaling.

Interaction with NMDA Receptors

Amitriptyline has been shown to act as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor.[22][23] This action is thought to contribute to its analgesic effects, particularly in neuropathic pain states where NMDA receptor hyperexcitability plays a key role.[22][24] The antagonism appears to involve two distinct mechanisms: an enhancement of Ca2+-dependent desensitization and a trapping channel block.[25][26]

Quantitative Pharmacological Data

The following tables summarize the binding affinities (Ki, in nM) of amitriptyline and its active metabolite, nortriptyline, for various molecular targets. Lower Ki values indicate higher binding affinity.

Table 1: Binding Profile of Amitriptyline [1][6]

| Target | Ki (nM) |

| Transporters | |

| Serotonin Transporter (SERT) | 4.3 |

| Norepinephrine Transporter (NET) | 35 |

| Receptors | |

| Histamine H1 | 1.1 |

| Muscarinic M1 | 13 |

| Muscarinic M2 | 29 |

| Muscarinic M3 | 12.8–39 |

| Muscarinic M4 | 7.2 |

| Muscarinic M5 | 15.7–24 |

| α1A-Adrenergic | 2.6 |

| 5-HT2A | 2.3 |

| 5-HT2C | 3.2 |

| Neurotrophin Receptors | |

| TrkA (agonist) | 3,000 |

| TrkB (agonist) | 14,000 |

Table 2: Binding Profile of Nortriptyline [6]

| Target | Ki (nM) |

| Transporters | |

| Serotonin Transporter (SERT) | 18 |

| Norepinephrine Transporter (NET) | 4.4 |

| Receptors | |

| Histamine H1 | 8.5 |

| Muscarinic M1 | 67 |

| Muscarinic M2 | 110 |

| Muscarinic M3 | 100 |

| Muscarinic M4 | 56 |

| Muscarinic M5 | 110 |

| α1A-Adrenergic | 26 |

| 5-HT2A | 11 |

| 5-HT2C | 33 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of amitriptyline.

Radioligand Competition Binding Assay for Receptor Affinity (Ki)

This protocol describes a method to determine the binding affinity (Ki) of an unlabeled compound (e.g., amitriptyline) for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Cell membranes or tissue homogenates expressing the receptor of interest.

-

Radiolabeled ligand with known affinity (Kd) for the receptor.

-

Unlabeled test compound (amitriptyline).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissue in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, add in the following order:

-

Assay buffer.

-

A fixed concentration of radiolabeled ligand (typically at or below its Kd value).

-

A range of concentrations of the unlabeled test compound (amitriptyline).

-

Membrane preparation to initiate the binding reaction.

-

For determining non-specific binding, a separate set of wells should contain a high concentration of a known competitor instead of the test compound.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the bound from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

-

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Amitriptyline | C20H23N | CID 2160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sartorius.com [sartorius.com]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. Amitriptyline - Wikipedia [en.wikipedia.org]

- 7. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. personal.utdallas.edu [personal.utdallas.edu]

- 10. homepages.gac.edu [homepages.gac.edu]

- 11. Nortriptyline Dosage Guide for Depression - GoodRx [goodrx.com]

- 12. support.nanotempertech.com [support.nanotempertech.com]

- 13. axolbio.com [axolbio.com]

- 14. researchgate.net [researchgate.net]

- 15. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibition of the Serotonin Transporter Is Altered by Metabolites of Selective Serotonin and Norepinephrine Reuptake Inhibitors and Represents a Caution to Acute or Chronic Treatment Paradigms - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Nortriptyline: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 21. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]

- 22. DailyMed - NORTRIPTYLINE HYDROCHLORIDE capsule [dailymed.nlm.nih.gov]

- 23. jdc.jefferson.edu [jdc.jefferson.edu]

- 24. Quantitative Assessment of Neurite Outgrowth in PC12 Cells | Springer Nature Experiments [experiments.springernature.com]

- 25. revvity.com [revvity.com]

- 26. docs.axolbio.com [docs.axolbio.com]

A Comprehensive Technical Guide on the Synthesis and Characterization of Amitriptyline Pamoate

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the synthesis and characterization of amitriptyline (B1667244) pamoate. It is intended for professionals in the fields of pharmaceutical sciences, medicinal chemistry, and drug development who require a detailed understanding of the preparation and analytical validation of this active pharmaceutical ingredient salt form. This guide covers the synthetic pathway, detailed experimental protocols, and a comprehensive suite of characterization techniques, complete with data interpretation and visualization of key processes.

Introduction

Amitriptyline is a tricyclic antidepressant (TCA) that has been a cornerstone in the treatment of major depressive disorder and various pain syndromes for decades.[1] Its primary mechanism of action involves the inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake in the central nervous system.[2] While commonly available as a hydrochloride salt, creating different salt forms, such as the pamoate salt, can offer advantages in terms of physicochemical properties, such as solubility, stability, and release characteristics, making it a subject of interest for novel formulation development.

Amitriptyline pamoate (CAS Number: 17086-03-2) is a salt formed between two molecules of the basic drug amitriptyline and one molecule of the di-acidic pamoic acid.[3] This guide details the chemical synthesis of this compound and the analytical techniques required to confirm its identity, purity, and other critical physicochemical attributes.

Synthesis of this compound

The synthesis of this compound is a two-stage process: first, the synthesis of the amitriptyline free base, followed by the salt formation reaction with pamoic acid.

Stage 1: Synthesis of Amitriptyline Free Base

The classical synthesis of amitriptyline involves a Grignard reaction followed by dehydration.[4]

-

Reaction Scheme : The process starts with the reaction of dibenzosuberone (B195587) with a Grignard reagent, 3-(dimethylamino)propylmagnesium chloride. The resulting tertiary alcohol is then dehydrated under acidic conditions to yield the exocyclic double bond characteristic of amitriptyline.[4]

Stage 2: Formation of this compound Salt

This stage involves a straightforward acid-base reaction between the synthesized amitriptyline free base and pamoic acid in a suitable solvent system.

-

Reaction Scheme :

-

2 Amitriptyline (Base) + 1 Pamoic Acid → 1 this compound (2:1 Salt)

-

Experimental Protocols

-

Grignard Reagent Preparation : In a flame-dried, three-necked flask under an inert nitrogen atmosphere, magnesium turnings are reacted with 3-(dimethylamino)propyl chloride in anhydrous tetrahydrofuran (B95107) (THF) to form 3-(dimethylamino)propylmagnesium chloride.

-

Grignard Reaction : A solution of dibenzosuberone in anhydrous THF is added dropwise to the prepared Grignard reagent at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours.

-

Work-up : The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Dehydration : The crude tertiary alcohol intermediate is dissolved in toluene, and a catalytic amount of p-toluenesulfonic acid is added. The mixture is heated to reflux with a Dean-Stark apparatus to remove water.

-

Purification : After completion of the reaction (monitored by TLC), the mixture is cooled, washed with sodium bicarbonate solution, and then with brine. The organic layer is dried and concentrated. The resulting crude amitriptyline free base is purified by column chromatography on silica (B1680970) gel.

-

Dissolution : Dissolve the purified amitriptyline free base (2.0 equivalents) in a suitable solvent such as ethanol (B145695) or acetone.

-

Addition of Pamoic Acid : In a separate flask, dissolve pamoic acid (1.0 equivalent) in the same solvent, possibly with gentle heating to aid dissolution.

-

Precipitation : Slowly add the pamoic acid solution to the amitriptyline solution with constant stirring. The this compound salt will precipitate out of the solution.

-

Isolation and Drying : Stir the resulting slurry at room temperature for 2-4 hours to ensure complete precipitation. The solid product is then collected by vacuum filtration, washed with a small amount of cold solvent, and dried in a vacuum oven at 40-50°C to a constant weight.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

Comprehensive characterization is essential to confirm the structure, purity, and physicochemical properties of the synthesized this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the synthesized salt and quantify any impurities.

A standard reversed-phase HPLC method can be employed.

-

Instrumentation : HPLC system with a UV detector.

-

Column : C18 column (e.g., 4.6 x 150 mm, 5 µm).[5]

-

Mobile Phase : A gradient or isocratic mixture of acetonitrile (B52724) and a buffer, such as 92 mM sodium phosphate (B84403) monobasic at pH 2.5.[5]

-

Flow Rate : 1.0 mL/min.[5]

-

Sample Preparation : Dissolve a known concentration of this compound in the mobile phase.

| Parameter | Value | Reference |

| Column | C18, 4.6 x 150 mm, 5 µm | [5] |

| Mobile Phase | Acetonitrile / 92 mM NaH₂PO₄ pH 2.5 (42:58) | [5] |

| Flow Rate | 1.0 mL/min | [5] |

| Detection Wavelength | 250 nm | [5] |

| Expected Retention Time | ~5-7 minutes (for Amitriptyline) | - |

| Expected Purity | > 99.0% | [5] |

Spectroscopic Characterization

FTIR spectroscopy is used to identify the characteristic functional groups present in this compound.

Protocol 3.2.2: FTIR Analysis

-

Acquire the spectrum of the sample using an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Scan in the range of 4000-400 cm⁻¹.

| Wavenumber (cm⁻¹) | Functional Group / Vibration | Moiety |

| ~3050-3020 | C-H stretch (aromatic) | Both |

| ~2950-2850 | C-H stretch (aliphatic) | Amitriptyline |

| ~2700-2400 | N⁺-H stretch (tertiary amine salt) | Amitriptyline |

| ~1680-1650 | C=O stretch (carboxylic acid) | Pamoate |

| ~1600, 1475 | C=C stretch (aromatic) | Both |

| ~1250 | C-O stretch (acid), C-N stretch (amine) | Both |

| ~850-750 | C-H bend (aromatic substitution) | Both |

¹H and ¹³C NMR are used to elucidate the molecular structure.

Protocol 3.2.3: NMR Analysis

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

| Chemical Shift (ppm) | Protons | Moiety |

| 8.0 - 8.5 | Aromatic-H | Pamoate |

| 7.0 - 7.8 | Aromatic-H | Both |

| 5.8 - 6.0 | Vinylic-H (=CH) | Amitriptyline |

| ~4.8 | Methylene-H (-CH₂-) | Pamoate |

| 2.5 - 3.5 | Methylene-H (-CH₂-N, -CH₂-Ar) | Amitriptyline |

| ~2.8 | Methyl-H (-N(CH₃)₂) | Amitriptyline |

Thermal Analysis

Thermal analysis techniques like DSC and TGA provide information on melting point, thermal stability, and decomposition.

-

DSC : Heat a 2-5 mg sample in a sealed aluminum pan from ambient temperature to ~300°C at a rate of 10°C/min under a nitrogen atmosphere.

-

TGA : Heat a 5-10 mg sample in an open pan from ambient temperature to ~600°C at a rate of 10°C/min under a nitrogen atmosphere.

| Analysis | Parameter | Expected Observation |

| DSC | Melting Point (Tₘ) | A sharp endotherm corresponding to the melting of the salt. |

| TGA | Decomposition | Onset of weight loss indicating thermal decomposition. Amitriptyline is reported to be stable up to 188°C.[7] |

Powder X-Ray Diffraction (PXRD)

PXRD is used to determine the crystallinity and polymorphic form of the synthesized salt.

-

Gently pack the powder sample onto a sample holder.

-

Scan the sample over a 2θ range of 5° to 40° using Cu Kα radiation.

The resulting diffractogram for a crystalline material will show sharp, well-defined peaks at specific 2θ angles, which is a unique fingerprint of the crystalline form. An amorphous solid would show a broad halo with no distinct peaks.[8]

Characterization Workflow Diagram

Caption: Workflow for the analytical characterization of this compound.

Mechanism of Action and Signaling Pathways

Amitriptyline exerts its therapeutic effects through a multi-faceted pharmacological profile.

-

Primary Mechanism : The core antidepressant activity stems from its ability to inhibit the presynaptic reuptake of serotonin (5-HT) and norepinephrine (NE) by blocking their respective transporters, SERT and NET.[9] This increases the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission.[2][9]

-

Receptor Antagonism : Amitriptyline is also a potent antagonist at several other receptors, which contributes to both its therapeutic effects in other conditions (like pain) and its side-effect profile. These include:

-

Ion Channel Blockade : The analgesic properties of amitriptyline, particularly in neuropathic pain, are partly attributed to its ability to block voltage-gated sodium channels.[2][9]

-

Other Pathways : Recent research suggests amitriptyline may also exert effects through pathways like suppressing NF-kB related pro-inflammatory cytokines, which is relevant for its use in pain management.[10]

Signaling Pathway Diagram

Caption: Primary mechanisms of action for amitriptyline.

Conclusion

This technical guide outlines a robust framework for the synthesis and comprehensive characterization of this compound. The provided protocols for synthesis, purification, and multi-faceted analysis—including HPLC, FTIR, NMR, thermal analysis, and PXRD—are essential for ensuring the quality, purity, and structural integrity of the final compound. The successful execution of these methodologies will yield well-characterized this compound suitable for further research and development in advanced drug delivery systems. The visualization of workflows and the drug's mechanism of action serves to clarify these complex processes for researchers and scientists in the pharmaceutical field.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Amitriptyline Hydrochloride? [synapse.patsnap.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. Amitriptyline - Wikipedia [en.wikipedia.org]

- 5. USP Methods for the Analysis of Amitriptyline using a Legacy L1 Column | SIELC Technologies [sielc.com]

- 6. Amitriptyline [drugfuture.com]

- 7. An Overview of Degradation Strategies for Amitriptyline - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. droracle.ai [droracle.ai]

- 10. Mode of Action of Amitriptyline Against Neuropathic Pain via Specific NF-kB Pathway Suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Salt Properties of Amitriptyline: Pamoate vs. Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amitriptyline (B1667244), a cornerstone tricyclic antidepressant, is most commonly formulated as a hydrochloride salt to ensure adequate bioavailability. However, the exploration of alternative salt forms, such as the pamoate salt, offers potential advantages in modifying the drug's physicochemical properties to achieve different therapeutic objectives, such as sustained release. This technical guide provides a comprehensive comparison of amitriptyline hydrochloride and amitriptyline pamoate, focusing on their core physicochemical properties, stability, and pharmacokinetic profiles. While extensive data is available for the hydrochloride salt, this guide also collates the known information for the pamoate salt and draws upon the established characteristics of pamoate salts in pharmaceuticals to provide a comparative analysis. This document is intended to serve as a resource for researchers and formulation scientists in the field of drug development.

Introduction

Amitriptyline is a tricyclic antidepressant that functions by inhibiting the reuptake of serotonin (B10506) and norepinephrine (B1679862) in the central nervous system.[1] Its efficacy is well-established for major depressive disorder and a variety of pain syndromes.[2] The choice of the salt form for an active pharmaceutical ingredient (API) is a critical step in drug development, as it profoundly influences the drug's solubility, stability, dissolution rate, and ultimately, its bioavailability. Amitriptyline is almost exclusively available as the hydrochloride salt, which exhibits favorable aqueous solubility. The pamoate salt of amitriptyline, while not commercially widespread, presents an alternative with distinctly different properties, primarily its very low aqueous solubility. This property is often leveraged in pharmaceutical sciences to develop long-acting injectable or oral sustained-release formulations.[3] This guide will delve into a detailed comparison of these two salt forms.

Physicochemical Properties

The fundamental physicochemical properties of a drug substance are critical determinants of its formulation feasibility and in vivo performance. The hydrochloride and pamoate salts of amitriptyline exhibit significant differences in these characteristics.

| Property | Amitriptyline Hydrochloride | This compound |

| Molecular Formula | C₂₀H₂₃N·HCl[4] | C₂₃H₁₆O₆·2(C₂₀H₂₃N)[5] |

| Molecular Weight | 313.9 g/mol [4] | 943.2 g/mol [5] |

| Appearance | White to off-white crystalline powder[6] | Not explicitly documented, likely a pale yellow to yellow powder[4] |

| pKa of Amitriptyline | 9.4[7][8] | 9.4[7][8] |

| Melting Point | 196-197.5 °C[2] | Not experimentally determined |

| LogP (Amitriptyline free base) | 4.92[2] | 4.92[2] |

| Aqueous Solubility | Freely soluble in water[7][8] | Predicted to be very low (0.00418 mg/mL)[5] |

| Solubility in Organic Solvents | Soluble in ethanol, DMSO, and dimethylformamide (~25 mg/mL)[9] | Not experimentally determined |

Key Insights: The most striking difference lies in the aqueous solubility. Amitriptyline hydrochloride's high solubility is advantageous for immediate-release oral dosage forms, facilitating rapid dissolution and absorption.[10] Conversely, the predicted extremely low water solubility of this compound is a characteristic feature of pamoate salts, making it a candidate for modified-release formulations.[3]

Solubility and Dissolution

The rate and extent to which a drug dissolves in the gastrointestinal tract are often the rate-limiting steps for absorption.

Solubility Profile

Amitriptyline Hydrochloride: The solubility of amitriptyline hydrochloride is pH-dependent, with higher solubility in acidic environments.[7] It is classified as a Biopharmaceutics Classification System (BCS) Class I/II drug, indicating high permeability but with solubility being a potential variable.[3] In-house studies have shown high solubility in buffers at pH 1.2, 4.5, and 6.8.[11]

-

pH 1.2: High solubility[11]

-

pH 4.5: High solubility[11]

-

pH 6.8: Approximately 0.5 mg/mL in PBS at pH 7.2[9]

-

pH 7.5: Solubility decreases as the pH approaches the pKa of the molecule[3]

This compound: Direct experimental solubility data for this compound in various media is not readily available in the literature. However, based on predictive models and the known properties of pamoate salts, its aqueous solubility is expected to be exceedingly low across the physiological pH range.[5] This low solubility is the primary mechanism for achieving sustained drug release.

Dissolution Characteristics

Amitriptyline Hydrochloride: For immediate-release tablets, the United States Pharmacopeia (USP) outlines dissolution testing methods. A common method specifies the use of 0.1 N hydrochloric acid as the dissolution medium, with an acceptance criterion of not less than 75% of the labeled amount dissolved in 45 minutes.[12] Another method uses a pH 6.8 phosphate (B84403) buffer.[6]

This compound: Comparative dissolution data for this compound is not available. It is anticipated that the dissolution rate would be significantly slower than the hydrochloride salt, particularly in neutral and basic media. The dissolution of pamoate salts is often the rate-controlling step for drug absorption in sustained-release formulations.

Stability Profile

The chemical stability of the API in its salt form is crucial for ensuring the safety, efficacy, and shelf-life of the final drug product.

Amitriptyline Hydrochloride: Forced degradation studies on amitriptyline hydrochloride have been conducted under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress.[13][14]

-

Acidic Conditions (5 M HCl at 80°C for 1 hour): Shows degradation.[13]

-

Basic Conditions (5 M NaOH at 80°C for 1 hour): Shows degradation.[13]

-

Oxidative Conditions (6% H₂O₂ at 25°C for 1 hour): Shows degradation.[13]

-

Thermal Conditions (Dry heat at 105°C for 24 hours): Shows degradation.[13]

-

Photostability (UV-Vis light for 4 days): Shows degradation.[13]

A stability-indicating HPLC method is available for the separation and quantification of amitriptyline and its degradation products.[13][15]

This compound: Specific forced degradation studies for this compound are not found in the reviewed literature. However, the inherent stability of the amitriptyline molecule would be the same. The solid-state stability of the pamoate salt could differ from the hydrochloride salt due to differences in crystal lattice energy and hygroscopicity. Pamoate salts are generally considered to be stable.

Pharmacokinetics and Bioavailability

The salt form can significantly impact the pharmacokinetic profile of a drug.

Amitriptyline Hydrochloride:

-

Absorption: Readily absorbed after oral administration, with a bioavailability of 30-60% due to significant first-pass metabolism.[1]

-

Time to Peak Plasma Concentration (Tmax): Approximately 4-8 hours after oral administration.[16]

-

Half-life: The elimination half-life is approximately 10 to 28 hours.[1]

-

Metabolism: Primarily metabolized in the liver by CYP2C19 and CYP2D6 to its active metabolite, nortriptyline.[1]

This compound: Direct comparative pharmacokinetic data for this compound is not available. However, based on its low aqueous solubility, a formulation with this compound would be expected to exhibit a sustained-release profile characterized by:

-

A delayed and lower peak plasma concentration (Cmax).

-

A prolonged time to reach peak plasma concentration (Tmax).

-

A longer apparent half-life, leading to a flatter and more sustained plasma concentration-time profile.

This is exemplified by other drugs where the pamoate salt is used to create long-acting injectable formulations.

Experimental Protocols

Synthesis

Amitriptyline Hydrochloride Synthesis (General Workflow): The synthesis of amitriptyline hydrochloride typically involves a multi-step process. A general representation of this process is the reaction of dibenzosuberone (B195587) with 3-(dimethylamino)propylmagnesium chloride, followed by heating the intermediate with hydrochloric acid to yield amitriptyline, which is then isolated as the hydrochloride salt.[2]

This compound Synthesis (General Workflow): Specific protocols for the synthesis of this compound are not detailed in the available literature. However, a general method for preparing a pamoate salt of a basic drug involves reacting the free base of the drug with pamoic acid in a suitable solvent.

Dissolution Testing

USP Dissolution Test for Amitriptyline Hydrochloride Tablets (Example Protocol):

-

Apparatus: USP Apparatus 1 (basket)

-

Medium: 0.1 N Hydrochloric Acid

-

Volume: 900 mL

-

Rotation Speed: 100 rpm

-

Time: 45 minutes

-

Analysis: UV-Vis spectrophotometry at 239 nm[12]

Stability-Indicating HPLC Method

Forced Degradation Study Workflow: Forced degradation studies are essential to establish the stability-indicating nature of an analytical method.

Signaling Pathway of Amitriptyline

Amitriptyline's primary mechanism of action involves the modulation of neurotransmitter levels in the synaptic cleft.

Conclusion

The hydrochloride and pamoate salts of amitriptyline represent two extremes in terms of their physicochemical properties, particularly their aqueous solubility. Amitriptyline hydrochloride, with its high solubility, is well-suited for immediate-release formulations where rapid dissolution and absorption are desired. In contrast, this compound's predicted very low solubility makes it a prime candidate for the development of sustained-release dosage forms, potentially offering benefits such as reduced dosing frequency and improved patient compliance.

While a wealth of experimental data exists for amitriptyline hydrochloride, there is a notable lack of publicly available, detailed experimental data for the pamoate salt. To fully evaluate the potential of this compound as a viable alternative salt form, further research is required to experimentally determine its solubility profile, dissolution kinetics, solid-state stability, and in vivo pharmacokinetic profile in direct comparison to the hydrochloride salt. This guide serves as a foundational document, summarizing the current knowledge and highlighting the areas where further investigation is warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. Amitriptyline - Wikipedia [en.wikipedia.org]

- 3. fip.org [fip.org]

- 4. trungtamthuoc.com [trungtamthuoc.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. uspnf.com [uspnf.com]

- 11. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]

- 12. uspnf.com [uspnf.com]

- 13. Stability-indicating liquid chromatography method development for assay and impurity profiling of amitriptyline hydrochloride in tablet dosage form and forced degradation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. An Overview of Degradation Strategies for Amitriptyline - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chemmethod.com [chemmethod.com]

The Pharmacodynamics of Amitriptyline Pamoate in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amitriptyline (B1667244), a cornerstone tricyclic antidepressant (TCA), has been extensively studied for its complex pharmacodynamic profile. While most preclinical research has utilized the hydrochloride salt, this guide synthesizes the available data to provide a comprehensive overview of the pharmacodynamics of the active moiety, amitriptyline, with the understanding that the pamoate salt primarily influences its pharmacokinetic properties. This document details amitriptyline's mechanism of action, its interactions with various neurotransmitter systems, and its effects in established preclinical models of depression and pain. Detailed experimental protocols and quantitative data on receptor binding and neurotransmitter reuptake inhibition are provided to support further research and drug development efforts.

Introduction

Amitriptyline is a tertiary amine tricyclic antidepressant that has been in clinical use for decades for the treatment of major depressive disorder and a range of other conditions, including chronic pain syndromes and migraine prophylaxis.[1][2] Its therapeutic efficacy is attributed to its multifaceted interaction with the central nervous system, primarily through the modulation of monoaminergic neurotransmission.[3][4] This guide focuses on the preclinical pharmacodynamics of amitriptyline, providing a detailed examination of its molecular targets and its behavioral and physiological effects in animal models.

Mechanism of Action

The primary mechanism of action of amitriptyline involves the inhibition of the reuptake of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) from the synaptic cleft.[3][4] By blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET), amitriptyline increases the concentration of these neurotransmitters in the synapse, leading to enhanced postsynaptic receptor activation.[3][5] Chronic administration of amitriptyline leads to adaptive changes in the monoaminergic systems, including the desensitization of presynaptic autoreceptors, which contributes to its long-term therapeutic effects.[3]

Beyond its effects on monoamine reuptake, amitriptyline exhibits significant affinity for a variety of other receptors, which contributes to both its therapeutic actions and its side-effect profile. These include:

-

Muscarinic Acetylcholine (B1216132) Receptors: Potent antagonism of muscarinic receptors is responsible for the anticholinergic side effects commonly associated with amitriptyline, such as dry mouth, blurred vision, and constipation.[6][7]

-

Histamine H1 Receptors: High affinity for H1 receptors contributes to the sedative effects of amitriptyline.[6]

-

α1-Adrenergic Receptors: Blockade of these receptors can lead to orthostatic hypotension.[6]

-

Tropomyosin receptor kinase A (TrkA) and B (TrkB) Receptors: Recent studies have shown that amitriptyline can act as an agonist at TrkA and TrkB receptors, promoting neurotrophic activity.[8]

Signaling Pathway of Amitriptyline's Primary Mechanism of Action

Caption: Primary mechanism of amitriptyline action.

Quantitative Pharmacodynamic Data

The following tables summarize the in vitro binding affinities (Ki) and inhibitory concentrations (IC50) of amitriptyline for key molecular targets.

Table 1: Monoamine Transporter and Receptor Binding Affinities (Ki) of Amitriptyline

| Target | Ki (nM) | Reference(s) |

| Serotonin Transporter (SERT) | 4.3 | [9] |

| Norepinephrine Transporter (NET) | 100 | [9] |

| Dopamine Transporter (DAT) | 3,300 | [9] |

| Histamine H1 Receptor | 1.1 | [9] |

| Muscarinic M1 Receptor | 18 | [7] |

| α1-Adrenergic Receptor | 28 | [9] |

| 5-HT2A Receptor | 24 | [9] |

| 5-HT2C Receptor | 13 | [9] |

Table 2: Ion Channel and Other Receptor Affinities of Amitriptyline

| Target | IC50 / Kd (µM) | Reference(s) |

| Voltage-gated K+ channels (Kv) | 2.2 | [10] |

| Organic Cation Transporter 1 (OCT1) | 28.6 | [11] |

| TrkA Receptor (Kd) | 3 | [8] |

| TrkB Receptor (Kd) | 14 | [8] |

Preclinical Models and Behavioral Effects

Amitriptyline has been extensively evaluated in various preclinical models to assess its antidepressant and analgesic properties.

Antidepressant-like Activity

-

Forced Swim Test (FST): In this model, rodents are placed in an inescapable cylinder of water. Antidepressants typically reduce the duration of immobility, which is interpreted as a measure of behavioral despair. Amitriptyline has been shown to dose-dependently decrease immobility time in both rats and mice.

-

Tail Suspension Test (TST): Similar to the FST, the TST involves suspending mice by their tails. Amitriptyline reduces the time the animals spend immobile, indicating an antidepressant-like effect.

Analgesic Activity

Preclinical models of neuropathic and inflammatory pain have demonstrated the analgesic efficacy of amitriptyline. It has been shown to reduce hyperalgesia and allodynia in models such as the chronic constriction injury (CCI) model of neuropathic pain.

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol outlines the general steps for determining the binding affinity of a test compound like amitriptyline to a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of amitriptyline for a target receptor.

Materials:

-

Cell membranes expressing the receptor of interest.

-

A specific radioligand for the target receptor (e.g., [3H]-paroxetine for SERT).

-

Amitriptyline hydrochloride.

-

Assay buffer.

-

Scintillation cocktail and vials.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of amitriptyline in the assay buffer. Include control tubes for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a non-labeled specific ligand).

-

Equilibration: Allow the binding reaction to reach equilibrium at a specific temperature and for a defined period.

-

Termination: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. The IC50 value (concentration of amitriptyline that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation.[10]

Experimental Workflow for a Radioligand Binding Assay

Caption: Workflow of a radioligand binding assay.

Neurotransmitter Reuptake Inhibition Assay (General Protocol)

This protocol describes a general method to measure the inhibition of neurotransmitter reuptake by amitriptyline.

Objective: To determine the IC50 value of amitriptyline for the inhibition of serotonin or norepinephrine reuptake.

Materials:

-

Synaptosomes (nerve terminals) prepared from specific brain regions (e.g., cortex for SERT, hypothalamus for NET) or cells expressing the transporter of interest.

-

Radiolabeled neurotransmitter (e.g., [3H]-serotonin or [3H]-norepinephrine).

-

Amitriptyline hydrochloride.

-

Assay buffer.

-

Scintillation cocktail and vials.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Pre-incubation: Pre-incubate the synaptosomes or cells with varying concentrations of amitriptyline.

-

Initiation of Uptake: Add the radiolabeled neurotransmitter to initiate the uptake process.

-

Incubation: Incubate for a short period at a physiological temperature (e.g., 37°C).

-

Termination: Stop the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.

-

Quantification: Measure the radioactivity retained by the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value by plotting the percentage of inhibition of neurotransmitter uptake against the concentration of amitriptyline.

Forced Swim Test (FST) Protocol for Rodents

Objective: To assess the antidepressant-like activity of amitriptyline.

Apparatus: A transparent cylindrical container (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom with its tail or hind limbs.

Procedure:

-

Habituation (Day 1): Place each animal individually in the cylinder for a 15-minute session.

-

Drug Administration (Day 2): Administer amitriptyline pamoate or vehicle to the animals at a specified time before the test session (e.g., 30-60 minutes).

-

Test Session (Day 2): Place the animals back into the cylinder for a 5-minute test session.

-

Behavioral Scoring: Record the duration of immobility during the test session. Immobility is defined as the absence of active, escape-oriented behaviors, with the animal making only small movements to keep its head above water.

Tail Suspension Test (TST) Protocol for Mice

Objective: To evaluate the antidepressant-like properties of amitriptyline.

Apparatus: A horizontal bar or rod from which the mice can be suspended by their tails.

Procedure:

-

Suspension: Suspend each mouse individually by its tail from the bar using adhesive tape, ensuring the mouse cannot reach any surfaces.

-

Test Duration: The test typically lasts for 6 minutes.

-

Behavioral Scoring: Record the total duration of immobility during the test period. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.

In Vivo Neurochemical Effects

In vivo microdialysis studies in preclinical models have demonstrated that acute administration of amitriptyline increases extracellular levels of norepinephrine and serotonin in various brain regions, including the hippocampus and prefrontal cortex. These findings are consistent with its mechanism of action as a reuptake inhibitor.

Logical Relationship between Amitriptyline's Actions and Antidepressant Effect

Caption: Cascade of events from molecular to behavioral effects of amitriptyline.

Conclusion

This compound, through its active moiety amitriptyline, exhibits a complex and multifaceted pharmacodynamic profile. Its primary mechanism of inhibiting serotonin and norepinephrine reuptake is well-established and forms the basis of its antidepressant effects observed in preclinical models. Furthermore, its interactions with a wide range of other receptors contribute to its overall therapeutic and side-effect profile. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the neurobiology of depression and to develop novel therapeutic agents. While the direct preclinical pharmacodynamic comparison between this compound and other salt forms is limited, the data presented for the active compound provide a robust foundation for understanding its effects.

References

- 1. drugs.com [drugs.com]

- 2. cincinnatichildrens.org [cincinnatichildrens.org]

- 3. Amitriptyline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. SMPDB [smpdb.ca]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Antagonism by antidepressants of muscarinic acetylcholine receptors of human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Antidepressant Amitriptyline is a TrkA and TrkB Receptor Agonist that Promotes TrkA/TrkB Heterodimerization and Has Potent Neurotrophic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Brief Review of the Pharmacology of Amitriptyline and Clinical Outcomes in Treating Fibromyalgia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Frontiers | Effects of Genetic Polymorphism in CYP2D6, CYP2C19, and the Organic Cation Transporter OCT1 on Amitriptyline Pharmacokinetics in Healthy Volunteers and Depressive Disorder Patients [frontiersin.org]

An In-depth Technical Guide on the Receptor Binding Profile and Selectivity of Amitriptyline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amitriptyline (B1667244) is a tricyclic antidepressant (TCA) that has been a cornerstone in the treatment of major depressive disorder and various pain syndromes for decades.[1][2] Its therapeutic efficacy is attributed to its complex pharmacodynamic profile, characterized by interactions with a wide array of neurotransmitter receptors and transporters.[3] This technical guide provides a comprehensive overview of the receptor binding profile and selectivity of amitriptyline, presents detailed experimental methodologies for its characterization, and visualizes key pathways and processes.

It is important to note that while the topic specifies "amitriptyline pamoate," the vast majority of pharmacological data available is for amitriptyline hydrochloride. The pamoate (or embonate) salt form is not expected to alter the intrinsic affinity of the amitriptyline molecule for its receptor targets. Therefore, this guide focuses on the receptor binding characteristics of the active moiety, amitriptyline.

Receptor Binding Profile of Amitriptyline

Amitriptyline's primary mechanism of action involves the inhibition of serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET) transporters, leading to increased concentrations of these neurotransmitters in the synaptic cleft.[2][3][4] However, it is also a potent antagonist at several other receptors, which contributes to both its therapeutic effects in other conditions and its notable side-effect profile.[1][3] The binding affinities of amitriptyline for various receptors are summarized in Table 1. The equilibrium dissociation constant (Ki) is a measure of the drug's binding affinity for a receptor; a lower Ki value indicates a stronger binding affinity.[1]

Table 1: Receptor Binding Profile of Amitriptyline

| Target | Ki (nM) | Species | Reference |

| Monoamine Transporters | |||

| Serotonin Transporter (SERT) | 3.45 - 36 | Human | [1][4] |

| Norepinephrine Transporter (NET) | 13.3 | Human | [4] |

| Dopamine (B1211576) Transporter (DAT) | 2580 | Human | [4] |

| Serotonin Receptors | |||

| 5-HT2A Receptor | Potent Antagonist | Human | [1] |

| 5-HT2C Receptor | Potent Antagonist | Human | [1] |

| Adrenergic Receptors | |||

| α1A-Adrenergic Receptor | 4.4 - 5.6 | Human, Rat | [4][5] |

| α1B-Adrenergic Receptor | 42 | Rat | [5] |

| α1D-Adrenergic Receptor | 52 | Human | [5] |

| Histamine (B1213489) Receptors | |||

| H1 Receptor | 0.5 - 1.1 | Human | [4] |

| Muscarinic Acetylcholine Receptors | |||

| M1, M2, M3, M4, M5 Receptors | 11 - 24 | Human | [4] |

| Other Receptors | |||

| TrkA Receptor | 3000 | N/A | [6] |

| TrkB Receptor | 14000 | N/A | [6] |

| Adenosine (B11128) A2a Receptor | 4800 | Rat | [7] |

| hERG Potassium Channel (IC50) | 4780 | N/A | [4] |

Selectivity Profile

The data in Table 1 illustrates that amitriptyline is a non-selective agent. While it potently inhibits SERT and NET, it also demonstrates high affinity for histamine H1, muscarinic M1-M5, and α1A-adrenergic receptors.[1][4] This lack of selectivity is responsible for its characteristic side effects: sedation (H1 antagonism), anticholinergic effects like dry mouth and blurred vision (muscarinic antagonism), and orthostatic hypotension (α1-adrenergic antagonism).[2][3] Its affinity for the dopamine transporter (DAT) is significantly lower, indicating a much weaker effect on dopamine reuptake.[4]

Amitriptyline's primary and secondary receptor interactions.

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinities (Ki values) is typically performed using radioligand binding assays. This competitive binding experiment measures the ability of a test compound (amitriptyline) to displace a specific radiolabeled ligand from its receptor.

I. Materials and Reagents

-

Cell Membranes: Membranes prepared from cell lines (e.g., HEK293) stably expressing the human receptor of interest (e.g., SERT, H1 receptor).[8]

-

Radioligand: A high-affinity, high-specificity radiolabeled ligand for the target receptor (e.g., [³H]-Citalopram for SERT).[8]

-

Test Compound: Amitriptyline hydrochloride.

-

Assay Buffer: Buffer solution optimized for the specific receptor binding (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).[9]

-

Wash Buffer: Ice-cold buffer to remove unbound radioligand.

-

Filtration Apparatus: A cell harvester and glass fiber filters (e.g., Whatman GF/C), pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.[9]

-

Scintillation Cocktail and Counter: For quantifying the filter-bound radioactivity.[7]

II. Membrane Preparation

-

Culture HEK293 cells expressing the target receptor to near confluence.

-

Harvest and wash the cells with ice-cold phosphate-buffered saline (PBS).[8]

-

Lyse the cells in a hypotonic buffer containing protease inhibitors and homogenize the suspension.[8]

-

Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the cell membranes.[9]

-

Wash the membrane pellet by resuspending in fresh buffer and re-centrifuging.

-

Resuspend the final pellet in an appropriate buffer, determine the protein concentration (e.g., via BCA assay), and store aliquots at -80°C.[9]

III. Assay Procedure (96-well plate format)

-

Plate Setup:

-

Total Binding Wells: Add assay buffer, a fixed concentration of radioligand (typically at or below its Kd value), and the membrane preparation.[8]

-

Non-specific Binding (NSB) Wells: Add a high concentration of an unlabeled competing ligand, the radioligand, and the membrane preparation. This determines the amount of radioligand that binds to non-receptor components.[8]

-

Competition Wells: Add serial dilutions of amitriptyline, the radioligand, and the membrane preparation.[10]

-

-

Incubation: Incubate the plate for a predetermined time (e.g., 60-90 minutes) at a specific temperature (e.g., 25-30°C) to allow the binding to reach equilibrium.[7][9]

-

Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand.[7][9]

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[9]

-

Counting: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a beta-counter.[7]

IV. Data Analysis

-

Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the logarithm of the amitriptyline concentration.

-

Fit the resulting sigmoidal curve using non-linear regression to determine the IC50 value (the concentration of amitriptyline that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[9]

Workflow for a competitive radioligand binding assay.

Key Signaling Pathways

The pharmacological effects of amitriptyline extend beyond simple receptor blockade. Its interactions initiate intracellular signaling cascades that are crucial for its therapeutic actions, particularly in neuropathic pain and depression.

MAPK/ERK and CREB Pathways: Studies suggest that amitriptyline's analgesic effects in neuropathic pain may involve the suppression of the MAPK/ERK (Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase) and CREB (cAMP Response Element-Binding protein) signaling pathways.[11] This effect appears to be mediated, at least in part, through the activation of adenosine A3 receptors.[11]

TrkA and TrkB Receptor Signaling: Amitriptyline can directly bind to and act as an agonist for the neurotrophin receptors TrkA and TrkB.[6] This binding promotes receptor dimerization and activation, initiating downstream signaling cascades such as Ras/Raf/MAPK and PI3-kinase/Akt, which are critical for neuronal survival and growth.[6] This neurotrophic activity may contribute significantly to its long-term therapeutic effects in depression.[6]

Amitriptyline-induced Trk receptor signaling pathway.

Amitriptyline possesses a complex, multi-target receptor binding profile. Its primary therapeutic action in depression is mediated by potent inhibition of both serotonin and norepinephrine transporters. Concurrently, its high affinity for histaminic, muscarinic, and adrenergic receptors underpins its characteristic side-effect profile. Furthermore, emerging evidence of its activity as a TrkA/TrkB agonist and modulator of intracellular signaling pathways like MAPK/ERK provides deeper insight into its neurotrophic and analgesic properties. A thorough understanding of this intricate pharmacodynamic profile is essential for optimizing its clinical use and for the development of future therapeutics with improved selectivity and tolerability.

References

- 1. Amitriptyline - Wikipedia [en.wikipedia.org]

- 2. Amitriptyline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is the mechanism of Amitriptyline Hydrochloride? [synapse.patsnap.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. amitriptyline | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. The Antidepressant Amitriptyline is a TrkA and TrkB Receptor Agonist that Promotes TrkA/TrkB Heterodimerization and Has Potent Neurotrophic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. storage.imrpress.com [storage.imrpress.com]

- 8. benchchem.com [benchchem.com]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. pdspdb.unc.edu [pdspdb.unc.edu]

- 11. Amitriptyline inhibits the MAPK/ERK and CREB pathways and proinflammatory cytokines through A3AR activation in rat neuropathic pain models - PMC [pmc.ncbi.nlm.nih.gov]

Molecular Targets of Amitriptyline Pamoate in the Central Nervous System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amitriptyline (B1667244), a cornerstone tricyclic antidepressant, has a well-established efficacy profile in the management of major depressive disorder and a range of neuropathic pain conditions. Its therapeutic actions and side-effect profile are a direct consequence of its engagement with a wide array of molecular targets within the central nervous system (CNS). This technical guide provides a comprehensive overview of the molecular interactions of amitriptyline, with a focus on its pamoate salt formulation. We will delve into its primary and secondary targets, including neurotransmitter transporters, G-protein coupled receptors, ion channels, and neurotrophic factor receptors. This guide will present quantitative binding and functional data in structured tables, detail relevant experimental methodologies, and visualize key signaling pathways to offer a thorough resource for researchers and professionals in neuropharmacology and drug development.

Introduction to Amitriptyline and the Pamoate Formulation

Amitriptyline is a tertiary amine tricyclic antidepressant that has been in clinical use for decades.[1][2] Its primary mechanism of action is the inhibition of the reuptake of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) from the synaptic cleft by blocking their respective transporters, SERT and NET.[3] This leads to an increased concentration of these neurotransmitters in the synapse, enhancing neurotransmission.[3] Beyond this primary action, amitriptyline interacts with numerous other CNS targets, contributing to both its therapeutic effects and its adverse side-effect profile.[1]

While most preclinical and clinical studies have utilized the hydrochloride salt of amitriptyline, the pamoate salt is also available. Pamoate salts are often used to create long-acting injectable formulations of drugs. However, in the context of oral administration, the primary difference between amitriptyline pamoate and amitriptyline hydrochloride lies in their dissolution and absorption characteristics, which can influence bioavailability and dosing frequency. Once absorbed, the active moiety, amitriptyline, is the same and is expected to have identical molecular targets within the CNS.

Primary Molecular Targets: Monoamine Transporters

The hallmark of amitriptyline's antidepressant and analgesic effects is its potent inhibition of SERT and NET.

Serotonin Transporter (SERT) and Norepinephrine Transporter (NET)

Amitriptyline exhibits high affinity for both SERT and NET, with a slightly higher potency for SERT.[4][5] By blocking these transporters, amitriptyline increases the synaptic availability of serotonin and norepinephrine, which are crucial for mood regulation and pain modulation.[3]

Secondary Molecular Targets: G-Protein Coupled Receptors (GPCRs)

Amitriptyline's broad pharmacological profile is significantly shaped by its antagonistic activity at several GPCRs. These interactions are largely responsible for its sedative, anticholinergic, and cardiovascular side effects.

Muscarinic Acetylcholine (B1216132) Receptors (M1-M5)

Amitriptyline is a potent antagonist of muscarinic acetylcholine receptors.[4] This anticholinergic activity contributes to common side effects such as dry mouth, blurred vision, constipation, and urinary retention.[1]

Histamine (B1213489) H1 Receptor

High-affinity antagonism of the histamine H1 receptor is responsible for the prominent sedative effects of amitriptyline.[4] This property can be beneficial for patients with depression accompanied by insomnia.

Adrenergic Receptors (α1)

Blockade of α1-adrenergic receptors by amitriptyline can lead to orthostatic hypotension and dizziness.[1]

Tertiary Molecular Targets: Ion Channels

Amitriptyline's interaction with various voltage-gated ion channels is increasingly recognized as a key contributor to its analgesic properties, particularly in neuropathic pain, as well as its cardiotoxicity at higher doses.

Voltage-Gated Sodium Channels (VGSCs)

Amitriptyline is a potent blocker of voltage-gated sodium channels, with a higher affinity for the open and inactivated states of the channel compared to the resting state.[6] This state-dependent blockade is thought to be a major mechanism underlying its efficacy in neuropathic pain, where neurons can be hyperexcitable.[6] The IC50 for open-channel block is within the therapeutic plasma concentration range.[6]

Voltage-Gated Potassium Channels (VGKCs)

Amitriptyline also blocks several types of potassium channels, including Kv1.1, Kv7.2/7.3, and hERG channels.[7][8] Inhibition of these channels can alter neuronal excitability and, in the case of hERG channels, contribute to the risk of cardiac arrhythmias.[7][8]

Voltage-Gated Calcium Channels (VGCCs)

Amitriptyline inhibits voltage-dependent calcium channels, which may also contribute to its analgesic effects.[9]

Novel Molecular Targets: Neurotrophic Factor Receptors

Recent research has unveiled a novel mechanism of action for amitriptyline involving the direct activation of neurotrophin receptors, suggesting a role in promoting neurogenesis and neuronal survival.

Tropomyosin Receptor Kinase A (TrkA) and B (TrkB)

Amitriptyline has been shown to directly bind to and act as an agonist of TrkA and TrkB receptors, the receptors for nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF), respectively.[10] This activation is independent of endogenous neurotrophins and promotes downstream signaling cascades involved in neuroprotection and neurite outgrowth.[11]

Quantitative Data on Molecular Targets

The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of amitriptyline at its various CNS molecular targets.

Table 1: Binding Affinities (Ki) and Potencies (IC50) for Monoamine Transporters and GPCRs

| Target | Parameter | Value (nM) | Reference |

| Monoamine Transporters | |||

| Serotonin Transporter (SERT) | Ki | 3.45 | [12] |

| Norepinephrine Transporter (NET) | Ki | 13.3 | [12] |

| Dopamine Transporter (DAT) | Ki | 2580 | [12] |

| G-Protein Coupled Receptors | |||

| Muscarinic M1 Receptor | Ki | 11-24 | [12] |

| Muscarinic M2 Receptor | Ki | 11-24 | [12] |

| Muscarinic M3 Receptor | Ki | 11-24 | [12] |

| Muscarinic M4 Receptor | Ki | 11-24 | [12] |

| Muscarinic M5 Receptor | Ki | 11-24 | [12] |

| Histamine H1 Receptor | Ki | 0.5-1.1 | [12] |

| α1A-Adrenergic Receptor | Ki | 4.4 | [12] |

| α2A-Adrenergic Receptor | - | Agonist | [12] |

| Adenosine A2a Receptor | Ki | 4800 | [13] |

| Nicotinic α4β2 Receptor | Ki | 1100 | [14] |

Table 2: Potencies (IC50) for Voltage-Gated Ion Channels

| Target | State | Value (µM) | Reference |

| Voltage-Gated Sodium Channels | |||

| NaV1.7 | Inactivated | 4.6 | [15] |

| NaV1.3 | Inactivated | 8.4 | [15] |

| Human Cardiac (hH1) | Inactivated | 0.58 | [16] |

| Human Cardiac (hH1) | Resting | 24.8 | [16] |

| Rat Gastric Sensory Neurons | - | 20 | [17] |

| Rat Skeletal Muscle | Open | 0.26 | [6] |

| Rat Skeletal Muscle | Inactivated | 0.51 | [6] |

| Rat Skeletal Muscle | Resting | 33 | [6] |

| Voltage-Gated Potassium Channels | |||

| Kv1.1 | - | 22 | [7] |

| Kv7.2/7.3 | - | 10 | [7] |

| hERG | +30 mV | 4.66 | [8] |

| hERG | -30 mV | 23.0 | [8] |

| Voltage-Gated Calcium Channels | |||

| Rat Brain Cortex | - | 26-31 | [9] |

| L-type | - | 23.2 | [18] |

Table 3: Binding Affinities (Kd) for Neurotrophin Receptors

| Target | Parameter | Value (µM) | Reference |

| TrkA | Kd | 3 | [11] |

| TrkB | Kd | 14 | [11] |

Experimental Protocols

This section provides an overview of the methodologies used to determine the interaction of amitriptyline with its molecular targets.

Radioligand Binding Assay (for GPCRs and Transporters)

Objective: To determine the binding affinity (Ki) of amitriptyline for a specific receptor or transporter.

Principle: This competitive binding assay measures the ability of amitriptyline to displace a radiolabeled ligand with known high affinity and specificity for the target.

Generalized Protocol:

-

Membrane Preparation: Homogenize tissue or cells expressing the target receptor/transporter in a suitable buffer and centrifuge to isolate the cell membranes. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of the radioligand (e.g., [3H]-citalopram for SERT), and varying concentrations of amitriptyline.

-

Incubation: Incubate the plate at a specific temperature for a duration sufficient to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to trap the membranes with the bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of amitriptyline that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[19]

Whole-Cell Patch-Clamp Electrophysiology (for Ion Channels)

Objective: To measure the effect of amitriptyline on the function of ion channels.

Principle: This technique allows for the recording of ionic currents flowing through the channels of a single cell, enabling the characterization of channel blockade by a drug.

Generalized Protocol:

-

Cell Preparation: Culture cells expressing the ion channel of interest (e.g., HEK293 cells transfected with a specific sodium channel subunit).

-

Patch-Clamp Recording: Using a glass micropipette, form a high-resistance seal with the cell membrane ("giga-seal"). Rupture the patch of membrane under the pipette tip to gain electrical access to the cell's interior (whole-cell configuration).

-

Voltage Clamp: Control the membrane potential of the cell using a voltage-clamp amplifier and apply specific voltage protocols to elicit channel opening and inactivation.

-

Drug Application: Perfuse the cell with a solution containing amitriptyline at various concentrations.

-

Data Acquisition and Analysis: Record the ionic currents before and after drug application. Analyze the data to determine the concentration-dependent inhibition of the channel current and calculate the IC50 value. Assess state-dependency by applying different voltage protocols that favor the resting, open, or inactivated states of the channel.[6][16]

In Vitro Kinase Assay and Western Blotting (for Trk Receptors)

Objective: To determine if amitriptyline can induce the phosphorylation and activation of TrkA and TrkB receptors.

Principle: This method involves treating cells expressing Trk receptors with amitriptyline and then detecting the phosphorylated (activated) form of the receptors and downstream signaling proteins using specific antibodies.

Generalized Protocol:

-

Cell Culture and Treatment: Culture primary neurons or cell lines expressing TrkA and TrkB. Treat the cells with amitriptyline for a specified time.

-

Cell Lysis: Lyse the cells to release the proteins.

-

Protein Quantification: Determine the protein concentration in the cell lysates.

-

Western Blotting:

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-TrkA).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities to determine the relative increase in phosphorylation of Trk receptors and downstream targets like Akt and ERK.[11]

Signaling Pathways and Logical Relationships

The diverse molecular interactions of amitriptyline culminate in the modulation of complex intracellular signaling pathways.

TrkA/TrkB Signaling Pathway

Amitriptyline's agonism at TrkA and TrkB receptors initiates downstream signaling cascades that are crucial for neuronal survival and plasticity.

Caption: Amitriptyline-induced TrkA/TrkB receptor activation and downstream signaling.

Modulation of CREB Signaling

The cAMP response element-binding protein (CREB) is a transcription factor that plays a critical role in neuronal plasticity and survival. Amitriptyline has been shown to modulate CREB signaling.

Caption: Postulated mechanism of amitriptyline's modulation of CREB signaling.

Experimental Workflow for Radioligand Binding Assay

Caption: Generalized workflow for a radioligand binding assay.

Conclusion

Amitriptyline's clinical utility in the central nervous system is underpinned by its complex polypharmacology. While its primary action on serotonin and norepinephrine transporters is well-understood, a comprehensive appreciation of its molecular interactions must include its effects on a wide range of G-protein coupled receptors and ion channels. Furthermore, the discovery of its agonistic activity at TrkA and TrkB receptors opens new avenues for understanding its neurotrophic and neuroprotective effects. The pamoate formulation, while altering the pharmacokinetic profile, delivers the same active amitriptyline moiety to these diverse CNS targets. This in-depth guide, by consolidating quantitative data, outlining experimental methodologies, and visualizing key signaling pathways, provides a valuable resource for the continued investigation and development of therapeutics targeting the intricate neuropharmacology of the central nervous system.

References

- 1. fadavispt.mhmedical.com [fadavispt.mhmedical.com]

- 2. Amitriptyline - Wikipedia [en.wikipedia.org]

- 3. Amitriptyline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Amitriptyline inhibits the MAPK/ERK and CREB pathways and proinflammatory cytokines through A3AR activation in rat neuropathic pain models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Amitriptyline Accelerates SERT Binding Recovery in a Rat 3,4-Methylenedioxymethamphetamine (MDMA) Model: In Vivo 4-[18F]-ADAM PET Imaging [mdpi.com]

- 6. State-dependent block of voltage-gated Na+ channels by amitriptyline via the local anesthetic receptor and its implication for neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Amitriptyline is a potent blocker of human Kv1.1 and Kv7.2/7.3 channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Blockade of the HERG human cardiac K+ channel by the antidepressant drug amitriptyline - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tricyclic antidepressants inhibit voltage-dependent calcium channels and Na(+)-Ca2+ exchange in rat brain cortex synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Amitriptyline is a TrkA and TrkB receptor agonist that promotes TrkA/TrkB heterodimerization and has potent neurotrophic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Antidepressant Amitriptyline is a TrkA and TrkB Receptor Agonist that Promotes TrkA/TrkB Heterodimerization and Has Potent Neurotrophic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. storage.imrpress.com [storage.imrpress.com]

- 14. Tricyclic antidepressants and mecamylamine bind to different sites in the human α4β2 nicotinic receptor ion channel - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antidepressants inhibit Nav1.3, Nav1.7, and Nav1.8 neuronal voltage-gated sodium channels more potently than Nav1.2 and Nav1.6 channels expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Block of human heart hH1 sodium channels by amitriptyline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Amitriptyline inhibits voltage-sensitive sodium currents in rat gastric sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

early-stage research on amitriptyline pamoate for neuropathic pain

An In-depth Technical Guide on Early-Stage Research of Amitriptyline (B1667244) for Neuropathic Pain

Disclaimer Regarding Amitriptyline Pamoate

This technical guide focuses on the early-stage research of amitriptyline for the treatment of neuropathic pain. The user's request specified "this compound." However, a comprehensive search of the scientific literature revealed no specific preclinical or clinical studies on this compound for this indication. The vast body of research has been conducted using amitriptyline hydrochloride . Therefore, the information presented herein pertains to amitriptyline in general, with the understanding that the active moiety, amitriptyline, is responsible for the therapeutic effects.

Introduction